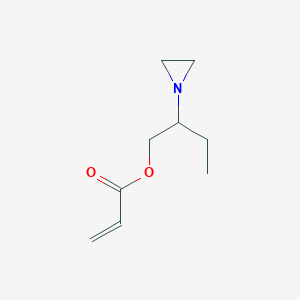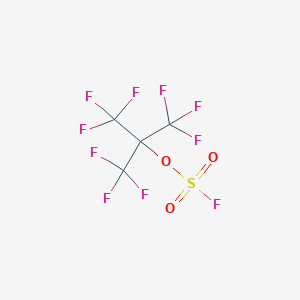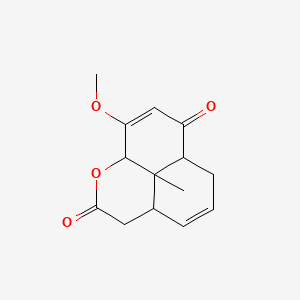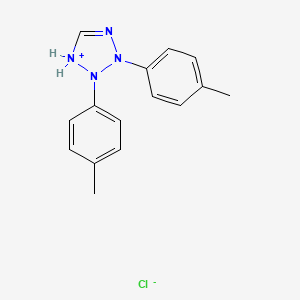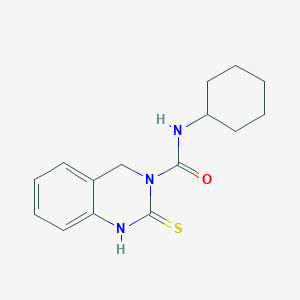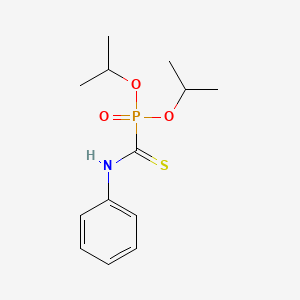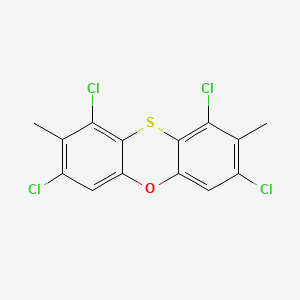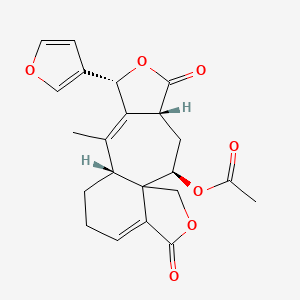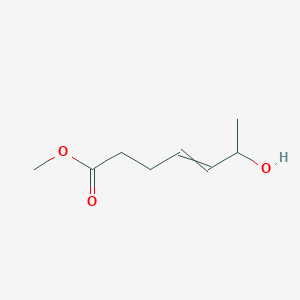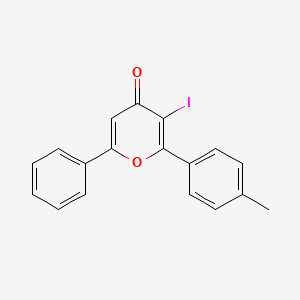![molecular formula C22H18O2 B14332347 (1,2-Phenylene)bis[(2-methylphenyl)methanone] CAS No. 110306-18-8](/img/structure/B14332347.png)
(1,2-Phenylene)bis[(2-methylphenyl)methanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-Phenylene)bis[(2-methylphenyl)methanone] is an organic compound with the molecular formula C22H18O2 It is a member of the methanone class of compounds, characterized by the presence of two benzoyl groups attached to a central phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Phenylene)bis[(2-methylphenyl)methanone] typically involves the Friedel-Crafts acylation reaction. This process uses benzoyl chloride and a suitable aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield .
Industrial Production Methods: In an industrial setting, the production of (1,2-Phenylene)bis[(2-methylphenyl)methanone] follows similar principles but on a larger scale. The reaction conditions are optimized for efficiency, and continuous flow reactors may be used to enhance the production rate. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product’s purity .
Chemical Reactions Analysis
Types of Reactions: (1,2-Phenylene)bis[(2-methylphenyl)methanone] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(1,2-Phenylene)bis[(2-methylphenyl)methanone] has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and advanced materials
Mechanism of Action
The mechanism by which (1,2-Phenylene)bis[(2-methylphenyl)methanone] exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. The compound’s anti-inflammatory properties could be linked to the inhibition of specific enzymes involved in the inflammatory response .
Comparison with Similar Compounds
- (1,4-Phenylene)bis[(4-methylphenyl)methanone]
- (2-Hydroxy-5-methyl-1,3-phenylene)bis[phenylmethanone]
- (2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis[phenylmethanone]
Comparison: (1,2-Phenylene)bis[(2-methylphenyl)methanone] is unique due to its specific substitution pattern on the phenylene ring, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, melting points, and reactivity towards electrophilic and nucleophilic agents .
Properties
CAS No. |
110306-18-8 |
|---|---|
Molecular Formula |
C22H18O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
[2-(2-methylbenzoyl)phenyl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C22H18O2/c1-15-9-3-5-11-17(15)21(23)19-13-7-8-14-20(19)22(24)18-12-6-4-10-16(18)2/h3-14H,1-2H3 |
InChI Key |
ASERRTVIZVGOFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


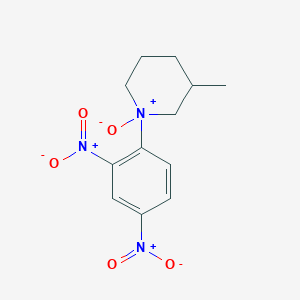
![2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane](/img/structure/B14332275.png)
